Cobalt (II) isopropoxide

Description

Historical Trajectories and Evolution of Cobalt Alkoxide Chemistry

The study of metal alkoxides, including those of cobalt, has a history rooted in the development of organometallic chemistry. While early work on metal alkoxides began in the mid-19th century, significant advancements in their synthesis and characterization gained momentum in the early to mid-20th century. The exploration of cobalt alkoxides, in particular, has been driven by the diverse oxidation states and coordination geometries that cobalt can adopt, leading to a rich and complex chemistry.

Initially, research focused on the synthesis and basic characterization of simple cobalt alkoxides. A notable example from the 1930s is the synthesis of cobalt salen (salcomine), which later found applications in catalysis. adelaide.edu.au Over the decades, the focus has shifted towards more complex and functionalized cobalt alkoxide systems. Researchers in the latter half of the 20th century began to explore the structural and spectroscopic properties of various cobalt(II) alkoxides, including those with bulky ligands, which helped to stabilize the compounds and allowed for more detailed study of their electronic and magnetic properties. acs.org The development of advanced analytical techniques, such as X-ray crystallography and in-situ IR spectroscopy, has been instrumental in understanding the structure, bonding, and reaction mechanisms of these compounds. acs.orgdigitellinc.com This evolution has paved the way for the rational design of cobalt alkoxide precursors for specific applications in materials science and catalysis.

Contemporary Relevance of Cobalt(II) Isopropoxide in Materials Science and Catalysis

In recent years, Cobalt(II) isopropoxide has garnered significant attention due to its utility as a precursor for the synthesis of cobalt-containing materials and as a catalyst in a variety of chemical reactions. Its solubility in organic solvents and its ability to decompose cleanly at relatively low temperatures make it an ideal candidate for solution-based synthesis routes like sol-gel processes and for deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govacs.org

In Materials Science:

Cobalt(II) isopropoxide is a key precursor for the fabrication of cobalt oxide (CoO and Co₃O₄) nanostructures, including nanoparticles and thin films. aip.orgchalcogen.rojacsdirectory.com These materials are of great interest for a range of applications due to their unique electronic, magnetic, and catalytic properties. For instance, cobalt oxide nanoparticles are being investigated for their potential in:

Energy Storage: As electrode materials in lithium-ion batteries and supercapacitors. jacsdirectory.com

Catalysis: For reactions such as CO oxidation and oxygen evolution in water splitting. nih.govresearchgate.netfrontiersin.org

Sensors: In the development of gas sensors. chalcogen.ro

The use of Cobalt(II) isopropoxide allows for precise control over the size, morphology, and crystallinity of the resulting cobalt oxide materials, which are critical factors in determining their performance. frontiersin.org For example, it has been used in the sol-gel synthesis of porous lanthanum cobaltite (B72492) (LaCoO₃) thin films, which are promising materials for solid oxide fuel cells. elsevierpure.com

In Catalysis:

The catalytic activity of cobalt complexes is a well-established field, and Cobalt(II) isopropoxide plays a role both as a catalyst itself and as a precursor for more complex catalytic systems. It is particularly relevant in:

Transfer Hydrogenation: Cobalt complexes derived from isopropoxide are effective catalysts for the transfer hydrogenation of aldehydes and ketones using isopropanol (B130326) as a hydrogen source. bohrium.comresearchgate.net This method offers a safer and more environmentally friendly alternative to using pressurized hydrogen gas.

Hydroformylation: Cationic cobalt(II) alkoxide complexes are being investigated as pre-catalysts for hydroformylation, a large-scale industrial process for the production of aldehydes from alkenes. digitellinc.com Research in this area aims to develop more active and selective cobalt-based catalysts that can operate under milder conditions. digitellinc.com

Hydrosilylation: Cobalt nanoparticles synthesized from various precursors, including alkoxides, have shown high catalytic activity in the hydrosilylation of alkenes. nih.govacs.org

The choice of the cobalt precursor can significantly influence the properties and performance of the final catalyst. Studies comparing different cobalt precursors, such as acetate (B1210297), chloride, and nitrate (B79036), have shown that the precursor anion can affect the morphology, crystal structure, and catalytic activity of the resulting materials. nih.govresearchgate.netacs.org The use of an alkoxide precursor like Cobalt(II) isopropoxide can offer advantages in terms of purity and reactivity.

Scope and Objectives of Focused Research on Cobalt(II) Isopropoxide

Current research on Cobalt(II) isopropoxide is driven by the overarching goal of developing advanced materials and catalytic systems with enhanced performance, stability, and cost-effectiveness. The primary objectives of this focused research can be summarized as follows:

To Synthesize Novel Nanomaterials: A key objective is to utilize Cobalt(II) isopropoxide as a precursor to create nanostructured materials with precisely controlled properties. This includes the synthesis of cobalt oxide nanoparticles with uniform size and shape for applications in energy storage and catalysis. chalcogen.rojacsdirectory.comgoogle.com Research also focuses on fabricating high-quality cobalt-based thin films via ALD and CVD for use in microelectronics and protective coatings. nih.govacs.orggoogle.com

To Develop Advanced Catalysts: Researchers are actively exploring the use of Cobalt(II) isopropoxide to prepare highly active and selective catalysts for a range of organic transformations. This includes the development of earth-abundant metal catalysts for reactions like transfer hydrogenation, hydroformylation, and Fischer-Tropsch synthesis. digitellinc.combohrium.comresearchgate.net A significant goal is to replace expensive precious metal catalysts (e.g., rhodium, palladium) with more economical and sustainable cobalt-based alternatives. digitellinc.com

To Understand Reaction Mechanisms: A fundamental objective is to gain a deeper understanding of the chemical and physical processes involving Cobalt(II) isopropoxide. This includes studying the mechanisms of film growth in deposition processes and elucidating the catalytic cycles in organic reactions. digitellinc.comaip.org Techniques like in-situ spectroscopy and computational modeling are employed to probe reaction intermediates and transition states. digitellinc.com

To Improve Precursor Design: There is ongoing research into the design and synthesis of new heteroleptic cobalt precursors, which may incorporate alkoxide ligands alongside other functional groups. nih.gov The aim is to develop precursors with improved volatility, thermal stability, and reactivity for specific deposition applications. nih.govacs.org

By achieving these objectives, the scientific community aims to unlock the full potential of Cobalt(II) isopropoxide and other cobalt alkoxides for a wide array of technological applications, from next-generation electronics and energy devices to more efficient and sustainable chemical manufacturing processes.

Data Tables

Physical and Chemical Properties of Cobalt(II) Isopropoxide

| Property | Value | Source(s) |

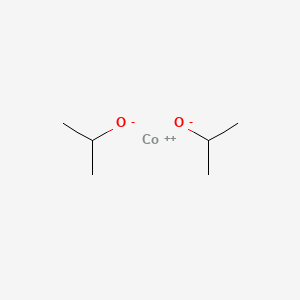

| Chemical Formula | C₆H₁₄CoO₂ | nih.govchemsrc.com |

| Molecular Weight | 177.11 g/mol | nih.gov |

| Appearance | Purple, microcrystalline powder | cymitquimica.com |

| CAS Number | 60406-95-3 | chemsrc.com |

| Solubility | Reacts with water | chemsrc.com |

| Moisture Sensitivity | Yes | fishersci.at |

Comparison of Cobalt Precursors for Nanomaterial Synthesis

| Precursor | Resulting Material | Key Findings | Source(s) |

| Cobalt(II) isopropoxide | Co₃O₄, LaCoO₃ | Ideal for sol-gel and deposition techniques due to clean decomposition. | aip.orgelsevierpure.com |

| Cobalt(II) acetate | Co₃O₄ nanoparticles | Precursor for colloidal synthesis; can lead to spherical particles. | frontiersin.org |

| Cobalt(II) chloride | Co₃O₄ nanostructures | Influences morphology and can lead to improved electrocatalytic activity for water splitting. | researchgate.net |

| Cobalt(II) nitrate | Co/CoAl₂O₄ | Affects reducibility and crystallite size in solvothermal synthesis. | researchgate.net |

| Cobalt(II) acetylacetonate | Co₃O₄ nanoparticles | Used in DMF-protecting synthesis of cobalt nanoparticles for hydrosilylation. | nih.govacs.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cobalt(2+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Co/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXHMSMVQZJJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CoO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594342 | |

| Record name | Cobalt(2+) dipropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60406-95-3 | |

| Record name | Cobalt(2+) dipropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Cobalt Ii Isopropoxide Systems

Comprehensive Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for a thorough understanding of the complex nature of cobalt(II) isopropoxide systems. Each spectroscopic method offers unique information, and their combined application allows for a more complete structural and electronic picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of organocobalt(II) complexes, despite the challenges posed by their paramagnetic nature. iastate.edu The presence of the paramagnetic Co(II) center induces large chemical shifts and significant line broadening in the NMR spectra, which can be leveraged to obtain structural information. iastate.edumdpi.com

For instance, in studies of cobalt(II) complexes with tris(oxazolinyl)borate ligands, ¹H and ¹¹B NMR spectroscopy clearly distinguished between the starting material, ToMCoCl, and the resulting organocobalt(II) complexes. iastate.edu The chemical shifts in these paramagnetic complexes are highly sensitive to the geometric and electronic environment of the cobalt center. iastate.edumdpi.com The signals for the oxazoline (B21484) methyl groups in the organocobalt species appeared at significantly different frequencies (ranging from –9.6 to –14.5 ppm) compared to the starting chloride complex (8.38 ppm), indicating a distinct electronic structure upon alkyl or aryl ligation. iastate.edu

The analysis of paramagnetic shifts, which are influenced by both contact (through-bond) and pseudocontact (through-space) interactions, can provide information about the distances of protons from the paramagnetic metal center. mdpi.com Temperature-dependent NMR studies are also valuable for probing the conformational dynamics of these complexes. mdpi.com In some cases, such as with certain mononuclear nitrogen/sulfur-ligated Co(II) alkoxide complexes, researchers have utilized ²H NMR on deuterated samples to identify and assign proton resonances that are difficult to observe in the standard ¹H NMR spectrum due to extreme paramagnetic shifting. marquette.edu

Table 1: Selected ¹H and ¹¹B NMR Chemical Shift Data for ToMCoR Complexes iastate.edu

| Compound | Ligand Moiety | ¹H Chemical Shift (ppm) | ¹¹B Chemical Shift (ppm) |

| ToMCoCl | Oxazoline CH₃ | 8.38 | 88 |

| ToMCoMe | Oxazoline CH₃ | -14.5 | 84 |

| ToMCoEt | Oxazoline CH₃ | -9.6 | 84 |

| ToMCoPh | Oxazoline CH₃ | -11.2 | 84 |

Note: Data extracted from studies on tris(oxazolinyl)borate cobalt(II) complexes. ToM = tris(4,4-dimethyl-2-oxazolinyl)phenylborate.

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for studying paramagnetic species like cobalt(II) complexes. marquette.edumdpi.com Co(II) is an S=3/2 system, and its EPR spectra are highly sensitive to the coordination environment, providing valuable structural information. marquette.eduresearchgate.net The g-values and hyperfine coupling constants derived from EPR spectra serve as fingerprints of the electronic structure and geometry of the cobalt center. osti.gov

High-spin Co(II) complexes can exhibit large g-anisotropy, and the spectra can be complex. researchgate.net For instance, in an octahedral field, the ground state is orbitally degenerate, leading to g-values that can vary significantly (from 2 to 9) depending on the distortion from ideal symmetry. nih.gov In contrast, tetrahedral Co(II) complexes typically show a different set of EPR parameters. nih.gov The EPR spectra of high-spin Co(II) systems often consist of poorly resolved resonances due to large g-anisotropy and spin-orbit coupling. researchgate.net

In studies of cobalt oxide films, in situ EPR was used to monitor the state of cobalt during electrocatalysis. mdpi.com The as-deposited film showed a characteristic Co(II) signal at g ≈ 4, typical for Co(II) in an octahedral environment. mdpi.com This signal changed as the electrode potential was varied, indicating the conversion of Co(II) to other oxidation states. mdpi.com The analysis of the ⁵⁹Co hyperfine structure, when resolvable, provides further details about the electronic environment of the cobalt nucleus. marquette.edu

Table 2: Representative EPR Parameters for Cobalt(II) Species

| Complex/System | g-values (geff) | A(⁵⁹Co) (mT) | Coordination Environment/Spin State | Reference |

| [CoZn(AAP)] Species E | 2.20, 3.92, 5.23 | - | High-spin (S=3/2), Distorted Octahedral | marquette.edu |

| [CoZn(AAP)] Species F | 1.80, 2.75, 6.88 | 7.0 | High-spin (S=3/2), Distorted Octahedral | marquette.edu |

| Co/NAD+ Complex | 2.01, 2.38, 3.06 | 9.4, 3.3, 7.1 | Low-spin (S=1/2), Pseudo-tetrahedral | nih.gov |

| Co(II)OEP in THF ("base-on") | g⊥=2.83, g∥=1.85 | A⊥=130 MHz, A∥=170 MHz | Low-spin (S=1/2) | researchgate.net |

Note: AAP = Aminopeptidase from Aeromonas proteolytica, NAD+ = Nicotinamide adenine (B156593) dinucleotide, OEP = Octaethylporphyrin. A values may be reported in different units (e.g., cm⁻¹, MHz, mT).

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of cobalt(II) complexes. semanticscholar.org The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, and the energies of these d-d transitions are indicative of the coordination geometry and ligand field strength around the Co(II) ion. semanticscholar.orgdocbrown.info

For example, the color of cobalt(II) solutions is a direct consequence of these electronic transitions. The pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is octahedral, exhibits a λₘₐₓ around 540 nm. docbrown.info In contrast, the blue tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, has a much stronger absorption with a λₘₐₓ around 720 nm. docbrown.info This shift to longer wavelength (lower energy) and increased intensity is characteristic of the change from an octahedral to a tetrahedral coordination environment.

In the study of organocobalt scorpionate complexes, UV-Vis spectroscopy revealed an intense diagnostic band at approximately 700 nm (ε > 1000 M⁻¹cm⁻¹), which was assigned to a d-d transition in the tetrahedral organocobalt(II) center. iastate.edu The position and intensity of these bands can be used to monitor changes in the coordination sphere, such as ligand substitution or changes in coordination number. iastate.edudocbrown.info UV-Vis spectroscopy is also a valuable tool for quantifying the concentration of cobalt species in solution. gjbeacademia.comrsc.org

Table 3: UV-Vis Absorption Maxima for Selected Cobalt(II) Complexes

| Complex | Coordination Geometry | λₘₐₓ (nm) | Color | Reference |

| [Co(H₂O)₆]²⁺ | Octahedral | ~540 | Pink | docbrown.info |

| [CoCl₄]²⁻ | Tetrahedral | ~720 | Blue | docbrown.info |

| ToMCoR | Tetrahedral | ~700 | - | iastate.edu |

| Co₃O₄ Nanoparticles | - | 415, 500 | - | researchgate.net |

Note: ToMCoR represents a series of tetrahedral organocobalt(II) complexes.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for analyzing the vibrational modes of ligands coordinated to the cobalt(II) center. semanticscholar.orge3s-conferences.org By comparing the IR spectrum of a cobalt complex to that of the free ligand, one can deduce information about the coordination mode. niscpr.res.in

The coordination of a ligand to a metal center typically perturbs its vibrational frequencies. For example, in a study of cobalt(II) complexes with 2-(o-hydroxyphenyl)-benzimidazole, the C=N stretching frequency shifted from ~1615 cm⁻¹ in the free ligand to a range of 1614-1481 cm⁻¹ in the complex, indicating coordination through the nitrogen atom of the C=N group. niscpr.res.in

In the context of cobalt(II) isopropoxide, IR spectroscopy would be crucial for identifying the characteristic vibrations of the isopropoxide ligand. The C-O stretching vibration of the alkoxide group is particularly informative. Changes in the position and shape of this band can provide insights into whether the isopropoxide ligand is terminal or bridging. For instance, mixed-ligand complexes of cobalt(II) with β-diketonates and alkoxides like methoxide (B1231860) or ethoxide have been characterized using IR spectroscopy to confirm the presence and nature of the alkoxide ligands. researchgate.net Additionally, the presence of broad absorption bands in the 3500-2900 cm⁻¹ region can indicate the presence of coordinated water or alcohol molecules. e3s-conferences.org

Table 4: Characteristic IR Absorption Bands for Ligands in Cobalt(II) Complexes

| Complex/Ligand | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 2-(o-hydroxyphenyl)-benzimidazole ligand | C=N | Stretch | ~1615 | niscpr.res.in |

| Co(II)-benzimidazole complex | C=N | Stretch | 1614-1481 | niscpr.res.in |

| Isonitrosopropiophenone oxime | C=O | Stretch | 1677 | researchgate.net |

| Cu(II)-oxime complex | C=O | Stretch | 1622-1666 | researchgate.net |

| [Co(Asp)₂·8H₂O] | Various | - | 3500-2900, 1630-1500, etc. | e3s-conferences.org |

For example, single-crystal XRD studies on organocobalt(II) complexes with tris(oxazolinyl)borate ligands confirmed their distorted tetrahedral geometry, with Co-N bond distances varying from 2.019(2) to 2.062(3) Å. iastate.edu In another study, the structure of a mixed-ligand cobalt complex, [Co₄(thd)₄(OEt)₄], was determined by single-crystal XRD, revealing a tetranuclear core with bridging ethoxide ligands. researchgate.net

The structural data obtained from XRD is crucial for interpreting the results from spectroscopic techniques like EPR and UV-Vis. Knowing the exact geometry allows for more accurate theoretical modeling and a deeper understanding of the structure-property relationships. iastate.edumdpi.com While obtaining suitable single crystals of cobalt(II) isopropoxide itself can be challenging due to its reactivity and potential polymeric nature, XRD studies on related, more crystalline derivatives provide invaluable structural benchmarks for the broader class of cobalt(II) alkoxides. researchgate.netgrafiati.com

Table 5: Selected Structural Parameters from X-ray Diffraction for Cobalt(II) Complexes

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| ToMCoR series | Distorted Tetrahedral | Co-N: 2.019(2) - 2.062(3) | - | iastate.edu |

| [Co₄(thd)₄(OEt)₄] (at 100K) | - | - | - | researchgate.net |

| [Co(Piv)₂(NH₂(CH₂)₆NH₂)ₙ] (α-1 phase) | Octahedral (CoN₂O₄) | Co-O: 2.085(4) - 2.260(4) | - | mdpi.com |

| [Co(Piv)₂(NH₂(CH₂)₆NH₂)ₙ] (γ-1 phase) | Pseudo-tetrahedral (CoN₂O₂) | - | - | mdpi.com |

Note: ToMCoR = tris(oxazolinyl)borate cobalt(II) organometallic complexes; thd = 2,2,6,6-tetramethyl-3,5-heptanedionate; Piv = pivalate.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of cobalt(II) isopropoxide complexes and for gaining structural insights through the analysis of their fragmentation patterns. marquette.edumdpi.com The molecular ion peak in the mass spectrum provides direct evidence for the composition and oligomeric state of the complex in the gas phase. nih.gov

For cobalt(II) isopropoxide, with a molecular formula of C₆H₁₄CoO₂, the calculated molecular weight is approximately 177.11 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. d-nb.info

Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal information about the connectivity of the complex. The loss of neutral fragments, such as isopropanol (B130326) or isopropene, would be expected from a cobalt(II) isopropoxide precursor. In more complex systems, such as heterobimetallic alkoxides, MS can help confirm the stoichiometry of the metals in the precursor molecule. rsc.org For example, in studies of nitrogen/sulfur-ligated cobalt(II) methoxide complexes, MS was used alongside other techniques to characterize the isolated compounds. marquette.edu The fragmentation pathways can sometimes be complex, but they provide valuable clues about the structure and stability of different parts of the molecule. researchgate.net

Table 6: Mass Spectrometry Data for Cobalt(II) Isopropoxide

| Property | Value | Source |

| Molecular Formula | C₆H₁₄CoO₂ | PubChem nih.gov |

| Molecular Weight | 177.11 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 177.032573 Da | PubChem nih.gov |

Structural Analysis of Cobalt(II) Isopropoxide Complexes

The structural characteristics of cobalt(II) isopropoxide and its derivatives are complex, dictated by the electronic nature of the Co(II) ion and the steric and electronic properties of the isopropoxide ligand. The tendency of alkoxide ligands to bridge metal centers leads to a rich structural chemistry, from discrete monomers to complex polymeric assemblies.

Coordination Geometry and Ligand Field Theory in Cobalt(II) Alkoxides

The d7 electronic configuration of the Co(II) ion allows for flexibility in its coordination number and geometry, which is heavily influenced by the nature of the coordinating ligands. In the case of cobalt(II) alkoxides, including isopropoxide, the hard oxygen donor atom of the alkoxide group plays a central role in determining the electronic and structural properties of the resulting complex.

Commonly observed coordination geometries for Co(II) in alkoxide complexes include tetrahedral, trigonal bipyramidal, and octahedral. publish.csiro.auiucr.org For simple, sterically unhindered alkoxides, four-coordinate tetrahedral or pseudo-tetrahedral geometries are prevalent. iastate.edu In these structures, the Co(II) center is coordinated to four oxygen atoms from the alkoxide ligands. However, studies on related cobalt(II) complexes with bulky alkoxide-like ligands have revealed other geometries, such as distorted trigonal planar and rare seesaw geometries, although these are less common. wayne.edu In some derivatives, particularly those involving smaller polyol-derived alkoxides like glycerolates, higher coordination numbers are achieved, leading to distorted trigonal bipyramidal or octahedral environments. publish.csiro.auiucr.org For instance, cobalt(II) monoglycerolate features cobalt atoms in a five-coordinate, distorted trigonal bipyramidal geometry. iucr.org In contrast, other cobalt(II) glycerolato complexes exhibit hexa-coordination, with the Co(II) ion residing in a weak octahedral field. publish.csiro.au

According to Ligand Field Theory (LFT), the geometry of the complex dictates the splitting of the d-orbitals. For a high-spin d7 ion like Co(II) in a tetrahedral field (a common scenario for isopropoxide complexes), the d-orbitals split into a lower energy e set and a higher energy t2 set. The electronic transitions between these levels typically occur in the visible region of the electromagnetic spectrum. Spectroscopic studies on cobalt(II) glycerolato in an octahedral field show a strong peak around 550 nm, assigned to the 4T1g(F) → 4T2g(F) transition, which is characteristic of a d7 ion in a weak octahedral field. publish.csiro.au

The nature of the ligand field has profound effects on the magnetic properties of the complex. Distortions from ideal geometries, such as the elongation of a tetrahedral {CoO4} core, can significantly influence the zero-field splitting (ZFS) parameter, D, which measures the separation between the ground and excited spin states in the absence of a magnetic field. acs.orgnih.gov Ab initio ligand field theory analyses have shown that a close to orthogonal arrangement of chelating ligands around a Co(II) ion can lead to very large magnetic anisotropy, a key property for single-ion magnets (SIMs). rsc.org The weakening of the ligand field at the Co(II) center, for instance by having the alkoxide oxygen atoms also bridge to another metal ion, can enhance this magnetic anisotropy. acs.orgnih.gov

Table 1: Common Coordination Geometries and Spectroscopic Features of Cobalt(II) Alkoxide Derivatives

| Complex Type | Coordination Geometry | Typical Spectroscopic Signature | Reference |

|---|---|---|---|

| Bulky Alkoxides | Distorted Tetrahedral | UV-vis transitions characteristic of Td symmetry | iastate.eduwayne.edu |

| Glycerolato Complex | Hexa-coordinate (Octahedral) | Absorption peak ~550 nm (4T1g → 4T2g) | publish.csiro.au |

| Monoglycerolate | Distorted Trigonal Bipyramidal | - | iucr.org |

| Bridged Alkoxides | Distorted Tetrahedral | Large zero-field splitting, enhanced magnetic anisotropy | acs.orgnih.gov |

Oligomerization and Polymeric Structures of Cobalt(II) Isopropoxide Derivatives

A defining characteristic of metal alkoxides is their tendency to form oligomeric or polymeric structures through bridging alkoxide groups. This behavior is a direct consequence of the ability of the oxygen atom of the alkoxide ligand to bridge two or more metal centers, satisfying their coordination preferences. Cobalt(II) isopropoxide and its derivatives are no exception to this rule.

While a definitive crystal structure for simple, monomeric cobalt(II) isopropoxide is elusive due to its high reactivity and tendency to aggregate, studies on related cobalt(II) alkoxide and carboxylate derivatives provide substantial insight into the expected structural motifs. The formation of these larger structures is driven by the establishment of Co–O–Co linkages. For example, the structure of cobalt(II) monoglycerolate is polymeric in two directions, featuring alkoxide bridges that form four-membered Co2O2 rings. iucr.org Similarly, other cobalt glycerolato complexes are known to be insoluble in common solvents, a property that is in accord with a polymeric nature constructed from Co-O-Co-O rings. publish.csiro.au

Heterometallic alkoxides containing cobalt also showcase this bridging behavior. A tetranuclear zirconium-cobalt complex, Zr2Co2(μ3-OC3H7)2(μ2-OC3H7)4(OC3H7)4(acetylacetone)2, demonstrates three different coordination modes for the propanolate ligands, including μ2- and μ3-bridging, which link the cobalt and zirconium centers. iucr.org The propensity for oligomerization is also influenced by reaction conditions. In the synthesis of cobalt(II) citrate (B86180) complexes, variations in pH and the presence of different counterions lead to a diversity of structures, including one-dimensional helical chains and two-dimensional layered networks, all built upon the principle of ligands bridging multiple Co(II) centers. researchgate.net Theoretical studies on the copolymerization of CO2 and epoxides catalyzed by cobalt-salen complexes highlight the strength of the cobalt-alkoxide bond, which favors the growth of open polymer chains over the formation of cyclic byproducts. nih.gov

The degree of oligomerization can be controlled by the steric bulk of the alkoxide ligand. The use of very bulky ligands can prevent the formation of extended polymeric structures, leading to the isolation of discrete dimeric or monomeric species. wayne.edu

Crystallographic Insights into Intermolecular Interactions and Packing

X-ray crystallography is the definitive technique for elucidating these three-dimensional arrangements. In polymeric structures like cobalt(II) monoglycerolate, the two-dimensional polymeric sheets formed by covalent and coordinate bonds are stacked and held together in the third dimension primarily by van der Waals forces. iucr.org

In complexes containing co-ligands or solvent molecules with hydrogen bond donors and acceptors, hydrogen bonding plays a crucial role in dictating the supramolecular architecture. For instance, in the crystal structure of a hydrated cobalt(II) complex, significant O-H···O hydrogen bonds involving coordinated water molecules and nitrate (B79036) counter-anions control the molecular packing. mdpi.com Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has shown that O···H interactions can account for a significant percentage of the close contacts in the crystal lattice of such hydrated cobalt complexes. mdpi.com In other systems, π-π stacking interactions between aromatic rings of ligands can also be a significant stabilizing force in the crystal packing. asianpubs.org

Table 2: Key Intermolecular Interactions in Cobalt(II) Complex Crystals

| Interaction Type | Description | Example Complex Type | Reference |

|---|---|---|---|

| van der Waals Forces | Weak, non-specific forces holding molecular or polymeric layers together. | Cobalt(II) monoglycerolate | iucr.org |

| Hydrogen Bonding (O-H···O) | Strong, directional interaction involving hydrogen atoms bonded to electronegative atoms. | Hydrated Co(II) complexes with nitrate anions | mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Co(II) complexes with aromatic ligands | asianpubs.org |

| Weak Hydrogen Bonding (C-H···N) | Weaker, but structurally significant, directional interactions. | Bis(2,2′-dipyridylamido)cobalt(II) | rsc.org |

Applications in Advanced Materials Science and Thin Film Technologies

Precursor Chemistry for Thin Film Deposition

The utility of Cobalt (II) isopropoxide in thin film deposition is centered on its role as a volatile source of cobalt. In processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), the precursor is vaporized, transported to a substrate, and then decomposed or reacted upon the substrate surface to form a solid film. The choice of precursor is a crucial factor that dictates the quality and properties of the resulting film. While a wide array of cobalt precursors have been explored for these applications, including cobalt carbonyls, β-diketonates, and amidinates, alkoxides such as this compound offer a unique set of characteristics.

Chemical Vapor Deposition is a versatile technique for producing high-quality, high-performance solid materials, typically under vacuum. The process involves the reaction or decomposition of one or more volatile precursors on a heated substrate to form a thin film. The use of metalorganic precursors, such as this compound, in what is known as Metalorganic Chemical Vapor Deposition (MOCVD), allows for deposition at lower temperatures compared to inorganic precursors.

The growth of cobalt-based films via CVD is a complex process governed by the interplay of mass transport and surface reaction kinetics. At higher temperatures, the growth rate is often limited by the rate at which the precursor molecules can be transported to the substrate surface (mass transport limited regime). Conversely, at lower temperatures, the growth rate is dictated by the kinetics of the chemical reactions occurring on the surface, such as adsorption, decomposition, and desorption of byproducts (surface reaction limited regime).

Co(OCH(CH₃)₂)₂(g) → Co(s) + byproducts(g) or CoOₓ(s) + byproducts(g)

The specific nature of the byproducts will depend on the reaction conditions, including temperature, pressure, and the presence of any reactive gases. The activation energy of the surface reaction is a critical parameter that determines the temperature dependence of the growth rate in the surface reaction limited regime.

| Parameter | Description | Typical Values for Cobalt Precursors |

| Deposition Temperature | Temperature of the substrate during deposition. | 100 - 500 °C |

| Precursor Flow Rate | The rate at which the vaporized precursor is introduced into the reactor. | 10 - 100 sccm |

| Reactor Pressure | The total pressure inside the CVD reactor. | 1 - 10 Torr |

| Carrier Gas | An inert gas used to transport the precursor vapor. | Argon (Ar), Nitrogen (N₂) |

The morphology and microstructure of the deposited cobalt-based films are critically influenced by the CVD process parameters. These parameters affect the nucleation and growth stages of film formation. Key factors include the substrate temperature, precursor concentration, and the nature of the substrate itself.

For instance, at lower temperatures, a higher density of smaller grains is typically observed, leading to a smoother film surface. As the temperature increases, surface mobility of the adatoms increases, which can lead to the formation of larger, more crystalline grains and potentially a rougher surface. The concentration of the this compound precursor in the gas phase also plays a significant role; higher concentrations can lead to higher growth rates but may also result in the formation of less uniform films with potential gas-phase nucleation.

The choice of substrate can also have a profound impact on the film's microstructure. The initial nucleation of the film is highly dependent on the surface energy and chemical reactivity of the substrate. Additives or inhibitors can also be introduced during the CVD process to control the nucleation and growth, thereby tailoring the final film morphology.

| Process Parameter | Effect on Film Morphology |

| Increased Temperature | Larger grain size, potentially increased roughness. |

| Increased Precursor Concentration | Higher growth rate, potential for gas-phase nucleation and rougher films. |

| Substrate Type | Influences nucleation density and initial growth mode. |

| Use of Inhibitors | Can reduce growth rate and lead to smoother films. |

The successful application of this compound in CVD is contingent on its volatility and thermal stability. The precursor must be sufficiently volatile to be transported into the CVD reactor in the gas phase at a reasonable rate without premature decomposition. Ideally, a precursor should have a high vapor pressure at a relatively low temperature.

Furthermore, the thermal stability of the precursor is a critical factor. It must be stable enough to withstand the temperatures in the delivery lines and vaporizer, but readily decompose on the heated substrate. If the precursor decomposes in the gas phase before reaching the substrate, it can lead to the formation of particles, resulting in poor film quality and contamination. The thermal properties of the precursor, therefore, define the "process window" for the CVD process.

| Property | Importance in CVD | Desirable Characteristic for Cobalt(II) Isopropoxide |

| Volatility | Enables efficient transport of the precursor to the substrate. | High vapor pressure at low temperatures. |

| Thermal Stability | Prevents premature decomposition in the gas phase. | Stable during vaporization and transport, but decomposes on the heated substrate. |

| Decomposition Temperature | Dictates the required substrate temperature for film growth. | A decomposition temperature that is within a practical range for the desired application. |

Atomic Layer Deposition is a thin-film deposition technique that is based on sequential, self-limiting surface reactions. ALD offers exceptional control over film thickness and conformality, making it ideal for fabricating ultrathin films on complex, high-aspect-ratio structures. The process involves alternately exposing the substrate to pulses of different precursors, which react with the surface in a self-saturating manner.

In the ALD of cobalt oxide films using this compound, a typical process would involve alternating pulses of the cobalt precursor and an oxygen source, such as water vapor (H₂O) or ozone (O₃). The self-limiting nature of the reactions is key to the precision of ALD.

The ALD cycle can be described as follows:

This compound pulse: The vaporized precursor is introduced into the reactor and chemisorbs onto the substrate surface. The reaction is self-limiting, meaning that once the available surface sites are saturated with a monolayer of the precursor, no further reaction occurs.

Purge: Excess precursor and any gaseous byproducts are removed from the reactor by an inert gas.

Oxidant pulse: An oxygen source (e.g., H₂O) is pulsed into the reactor. It reacts with the chemisorbed cobalt precursor on the surface, forming a layer of cobalt oxide and releasing the isopropoxide ligands as volatile byproducts. This reaction is also self-limiting.

Purge: Excess oxidant and byproducts are purged from the reactor.

This sequence of steps constitutes one ALD cycle, and the film thickness is precisely controlled by the number of cycles performed. The growth per cycle (GPC) is a characteristic parameter of a given ALD process and is typically in the range of a fraction of a monolayer. The surface chemistry is dominated by the reaction between the hydroxyl groups on the surface and the incoming this compound, followed by the reaction of the chemisorbed species with the oxidant.

| ALD Step | Surface Reaction | Expected Byproducts |

| Cobalt(II) isopropoxide Pulse | Surface-OH + Co(OCH(CH₃)₂)₂ → Surface-O-Co(OCH(CH₃)₂) + CH₃CH(OH)CH₃ | Isopropanol (B130326) |

| Water Pulse | Surface-O-Co(OCH(CH₃)₂) + H₂O → Surface-O-Co-OH + CH₃CH(OH)CH₃ | Isopropanol |

Atomic Layer Deposition (ALD) with Cobalt(II) Isopropoxide as a Precursor

Growth Per Cycle (GPC) and Temperature-Dependent Deposition Phenomena

In Atomic Layer Deposition (ALD), the Growth Per Cycle (GPC) is a critical parameter that is highly dependent on the deposition temperature. For cobalt oxide ALD processes, a distinct temperature window is typically observed where stable, self-limiting growth occurs. While specific GPC data for this compound is not extensively detailed, the behavior of analogous metal alkoxide and organometallic cobalt precursors illustrates the general phenomena.

For instance, studies on titanium isopropoxide show that GPC can vary significantly with temperature. aip.org At lower temperatures, a higher concentration of surface hydroxyl groups can lead to increased precursor adsorption and a higher GPC. aip.org As the temperature increases into the ideal ALD window, the GPC often stabilizes at a constant rate. However, if the temperature is increased further, the GPC might decrease due to a lower density of reactive surface sites or increase sharply due to the onset of thermal decomposition of the precursor, which introduces a chemical vapor deposition (CVD)-like growth component. aip.orgaip.org For some cobalt precursors, thermal decomposition has been noted at temperatures around 275°C. aip.org

The relationship between deposition temperature and GPC for a cobalt oxide ALD process using a Co(BTSA)₂(THF) precursor is shown below, illustrating a common trend where GPC decreases at higher temperatures.

Table 1: Effect of Deposition Temperature on GPC for a Cobalt Oxide ALD Process

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

|---|---|

| 75 | 1.2 |

| 100 | 1.1 |

| 125 | 1.1 |

| 150 | 0.78 |

| 200 | 0.43 |

Note: Data is for the Co(BTSA)₂(THF) precursor and serves as an illustrative example of temperature dependence in cobalt oxide ALD. aip.org

Coreactant Selection and Its Influence on Film Composition and Properties in ALD

The choice of coreactant in an ALD process using a this compound precursor is crucial as it directly influences the composition and properties of the resulting thin film. The coreactant's chemical nature determines the reaction pathway and the final oxidation state of cobalt in the film.

Oxidizing Coreactants (Water, Ozone, Oxygen Plasma):

Water (H₂O): When water is used as the coreactant, it typically leads to the formation of cobalt (II) oxide (CoO) films through hydrolysis reactions. aip.org This process is favored for depositing the less stable CoO phase. mdpi.com However, low-temperature processes using water can require extended purge times to remove unreacted precursor and byproducts. aip.org

Ozone (O₃) or Oxygen (O₂) Plasma: These are powerful oxidizing agents that promote the formation of the more thermodynamically stable tricobalt tetraoxide (Co₃O₄). ucsd.edu Co₃O₄ contains cobalt in both +2 and +3 oxidation states. The use of strong oxidants is a common strategy to achieve this mixed-valence oxide.

Reducing Coreactants (Ammonia Plasma, H₂, NH₃):

To deposit metallic cobalt films, reducing agents are required. Plasma-enhanced ALD (PE-ALD) using ammonia (B1221849) (NH₃) plasma has been shown to produce pure cobalt films. atomiclayerdeposition.com Thermal ALD processes using hydrogen (H₂) or ammonia gas can also be employed to form metallic cobalt or cobalt nitride films, respectively. researchgate.net

The selection of the coreactant, therefore, provides a direct method to tailor the film's stoichiometry from CoO to Co₃O₄ to metallic Co, depending on the desired application.

Solution-Processing Methods for Cobalt-Containing Thin Film Fabrication

Beyond vapor-phase methods, this compound is also suitable for solution-processing techniques, which offer advantages in terms of cost-effectiveness and scalability for large-area applications.

Spin-Coating and Sol-Gel Techniques for Amorphous and Crystalline Films

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. spincoating.com For cobalt oxide films, a typical process involves the hydrolysis and condensation of a cobalt precursor, such as this compound, in a suitable solvent to form a "sol"—a colloidal suspension of solid particles. spincoating.comresearchgate.net

This sol is then applied to a substrate using a spin-coating technique. During spin coating, the substrate is rotated at high speed, causing the sol to spread evenly across the surface by centrifugal force. mdpi.com The thickness and uniformity of the resulting wet film are influenced by parameters such as the viscosity of the sol, the spin speed, and the spinning time. mdpi.com After deposition, the film is typically in an amorphous or semi-crystalline state, containing residual solvents and organic species.

Low-Temperature Annealing Strategies for Metal Oxide Film Formation

Following solution deposition, a thermal annealing step is essential to transform the precursor film into the desired crystalline cobalt oxide phase. The annealing temperature and atmosphere are critical parameters that control the final film's structure, crystallinity, and composition. iaea.org

Low-temperature annealing strategies are particularly desirable for applications involving flexible polymer substrates. Research has shown that crystalline Co₃O₄ films can be successfully fabricated at temperatures as low as 100°C. sci-hub.se The crystallinity of the film generally improves as the annealing temperature is increased. sci-hub.se

The annealing atmosphere plays a pivotal role in determining the final cobalt oxide phase. iaea.org

Annealing in Air (Oxidizing): Heating the precursor film in an air or oxygen atmosphere typically yields the stable Co₃O₄ phase. This phase has been successfully obtained by annealing in air at temperatures between 300-600°C. iaea.org

Annealing in Inert Atmosphere (N₂ or Ar): When annealing is performed in an inert atmosphere like nitrogen (N₂) or argon (Ar), the formation of CoO is favored, especially at higher temperatures. iaea.orgnih.gov This is because the oxygen-deficient environment promotes the reduction of any Co³⁺ species to Co²⁺. nih.gov

This ability to control the final oxide phase through a combination of precursor chemistry and post-deposition processing highlights the versatility of using this compound for functional thin films.

Table 2: Influence of Annealing Conditions on Cobalt Oxide Phase Formation

| Precursor Film Source | Annealing Temperature | Atmosphere | Resulting Primary Phase |

|---|---|---|---|

| Solution-Deposited | 100-500°C | Air | Crystalline Co₃O₄ sci-hub.se |

| Solution-Deposited | 300-600°C | Air | Co₃O₄ iaea.org |

Development of Functional Materials from Cobalt(II) Isopropoxide Precursors

The use of this compound as a precursor enables the development of a wide range of functional materials, particularly cobalt oxide thin films, which are sought after for numerous advanced applications.

Cobalt Oxide and Doped Metal Oxide Thin Films for Advanced Applications

Cobalt oxide thin films, existing primarily as CoO and Co₃O₄, exhibit a rich variety of physical and chemical properties that make them suitable for many technological uses. researchgate.net Films derived from precursors like this compound are integral to devices in energy, electronics, and sensing.

Key application areas include:

Energy Storage: Cobalt oxide films are extensively studied as electrode materials for supercapacitors and lithium-ion batteries due to their excellent redox activity and high theoretical capacitance. researchgate.netosti.gov

Catalysis: The high surface area and reactive nature of nanocrystalline cobalt oxide films make them effective catalysts for various chemical reactions. researchgate.net

Electrochromic Devices: The ability of cobalt oxide films to change their optical properties upon the application of a voltage makes them ideal for use in "smart windows" and other electrochromic applications. sci-hub.se

Gas Sensors: The electrical conductivity of cobalt oxide films changes upon exposure to different gases, a property harnessed for the fabrication of chemical sensors. researchgate.net

Spintronics and Electronics: Antiferromagnetic properties of cobalt oxides and their utility in integrated circuits (IC) as seed layers or diffusion barriers are driving their use in spintronic devices and advanced ICs. researchgate.netgelest.com

Solar Energy Conversion: The strong optical absorbance of Co₃O₄ makes it an excellent material for solar selective absorbers used in photothermal energy conversion. core.ac.uk

Furthermore, the properties of these films can be further tuned by doping with other metals, expanding their range of functionalities.

Control of Cobalt Oxidation States within Deposited Films

A key advantage of using organometallic precursors like this compound in deposition processes is the ability to control the chemical composition and, consequently, the oxidation state of cobalt within the resulting thin films. By carefully adjusting deposition parameters such as temperature and oxygen pressure in the reactor, it is possible to selectively produce films of different cobalt oxides, primarily Cobalt (II) oxide (CoO) and Cobalt (II,III) oxide (Co3O4). researchgate.netopenalex.org

This control is crucial because the oxidation state dictates the material's physical and chemical properties. For instance, in catalytic applications, the activity of cobalt oxide is highly dependent on its oxidation state. rsc.org The transformation from a Co(II) state (as in CoO) to a mixed Co2+/Co3+ state (as in Co3O4) can mark the onset of catalytic activity for reactions like CO oxidation. rsc.org The deposition process allows for the creation of films with a targeted oxidation state, thereby tailoring the material for specific functional applications.

Table 1: Control of Cobalt Oxide Film Composition via Deposition Parameters

| Target Film | Cobalt Oxidation State | Typical Deposition Condition |

|---|---|---|

| CoO | +2 | Lower oxygen partial pressure |

| Co3O4 | +2, +3 (mixed) | Higher oxygen partial pressure |

Integration into Energy Conversion and Storage Systems (e.g., Li-Ion Batteries, Water Splitting)

Materials derived from this compound are integral to various energy technologies. Thin films of cobalt oxides are vital components in energy storage devices, most notably as cathode materials like Lithium cobalt oxide (LiCoO2) in lithium-ion batteries (LIBs). nih.govmdpi.com The performance and stability of these batteries are directly linked to the quality and purity of the cathode material, the synthesis of which can be achieved through deposition techniques using cobalt precursors. nih.gov The recycling of cobalt from spent LIBs is a significant area of research, underscoring the value of this element in the battery industry. rsc.orgresearchgate.net

Beyond energy storage, cobalt compounds are employed as catalysts in energy conversion systems. The Co3O4/CoO redox pair is of particular interest for thermochemical energy storage in concentrated solar power plants, operating cyclically at high temperatures (800-1000°C) to store and release heat. researchgate.net Furthermore, cobalt-based materials, such as cobalt pyrophosphate, have been developed as durable and efficient electrocatalysts for water splitting, a process for producing hydrogen as a clean energy source. rsc.org This process, specifically the oxygen evolution reaction (OER), relies on effective catalysts to proceed efficiently, and cobalt-based materials have shown significant promise. rsc.org

Magnetic Materials and Magnetoresistance Phenomena

Cobalt is one of the few naturally ferromagnetic elements and is fundamental to the development of high-performance magnetic materials. arnoldmagnetics.com Cobalt-based thin films and alloys are of great interest for applications in magnetic information storage and spintronic devices, driven by phenomena such as giant magnetoresistance (GMR) and tunneling magnetoresistance. nih.gov GMR is observed in multilayer structures where thin layers of ferromagnetic material are separated by a non-magnetic spacer. Materials such as cobalt ferrite (B1171679) (CoFe2O4) have been successfully developed into GMR devices. researchgate.net

The synthesis of these magnetic thin films often relies on deposition methods where precursors like this compound can be used to grow layers with precise thickness and composition. mdpi.com The magnetic properties, including perpendicular magnetic anisotropy (PMA), are highly dependent on the interface between the cobalt film and the substrate material. aps.org Research has also explored the magnetoresistive properties of various cobalt alloys, such as ferrimagnetic Co-Gd layers, where the anisotropic magnetoresistance (AMR) can be tuned by adjusting the alloy's composition. arxiv.org

Synthesis of Cobalt-Based Nanomaterials and Composites

This compound is a versatile precursor for the synthesis of a wide array of cobalt-based nanomaterials and composites. chalcogen.roresearchgate.net Nanostructured materials often exhibit novel properties that differ significantly from their bulk counterparts, making them suitable for specialized applications. researchgate.netrsc.org Various synthesis techniques, including sol-gel and thermal decomposition methods, can be employed to produce cobalt and cobalt oxide nanoparticles with controlled size and morphology. researchgate.netnih.gov The choice of precursor and synthesis route is critical in determining the final characteristics of the nanomaterials. nih.gov

Applications in Perovskite Solar Cells

In the field of photovoltaics, cobalt-based materials synthesized from precursors like this compound are finding applications in enhancing the efficiency and stability of perovskite solar cells (PSCs). Cobalt oxide (CoOx) can be used as an effective hole transport layer (HTL) in inverted PSC architectures, offering advantages in device stability and material cost. researchgate.net The quality of the HTL is critical for efficient charge extraction and minimizing interfacial losses.

Table 2: Research Findings on Cobalt Compounds in Solar Cells

| Application | Material | Role | Reported Improvement |

|---|---|---|---|

| Perovskite Solar Cells | Cobalt Oxide (CoOx) | Hole Transport Layer (HTL) | Superior thermal and ultraviolet stability compared to conventional NiOx HTLs. researchgate.net |

| Perovskite Solar Cells | Co-doped TiO2 | Electron Transport Layer (ETL) | Enhanced power conversion efficiency (15.75%) compared to undoped TiO2 (14.42%). acs.org |

| Dye-Sensitized Solar Cells | Cobalt (II/III) complexes | Redox Mediator | Achieved efficiencies of approximately 8.0% in solid-state cells. researchgate.net |

Electrode Materials for Supercapacitors

Cobalt oxide-based nanomaterials are extensively studied as high-performance electrode materials for supercapacitors due to their high theoretical specific capacitance, natural abundance, and good electrical conductivity. mdpi.comscispace.comfrontiersin.org Supercapacitors store energy via electrochemical reactions at the electrode-electrolyte interface (pseudocapacitance), and materials like Co3O4 and cobalt hydroxide (B78521) [Co(OH)2] are particularly effective. mdpi.comresearchgate.net

The electrochemical performance of these materials is highly dependent on their morphology and structure. scispace.com Synthesizing these materials as nanostructures (e.g., nanoparticles, nanowires) using precursors such as this compound can significantly increase the electrochemically active surface area, facilitating better interaction with the electrolyte and enhancing ion transport. scispace.comrsc.org This leads to higher specific capacitance and better rate capability. Research has demonstrated that Co3O4 electrodes can deliver high specific capacitance and energy density. mdpi.com Similarly, cobalt hydroxide-based electrodes have shown excellent capacitive behavior and cycling stability, making them promising for flexible and wearable energy storage devices. rsc.org

Table 3: Performance of Cobalt-Based Supercapacitor Electrodes

| Electrode Material | Electrolyte | Max. Specific Capacitance (F g⁻¹) | Key Finding |

|---|---|---|---|

| Co3O4 | 2 M KOH | 351 | Excellent cycle life stability (98.6% retention after 1000 cycles). rsc.org |

| Cobalt Oxide Film | 1.0 M KOH | 165 | Simple, low-cost chemical synthesis route. osti.gov |

| Co3O4 | - | 970 | Performance significantly improved by adjusting morphology. mdpi.com |

| Cobalt Pyrophosphate (GC-CPP) | Alkaline | 900 | High energy (31.25 W h kg⁻¹) and power densities (21 kW kg⁻¹). rsc.org |

| MF/Ni(II)–Co(OH)2 | KOH–PVA | 8.82 F cm⁻³ | Compressible electrode with superior compression stability. rsc.org |

Catalytic Applications and Mechanistic Investigations of Cobalt Ii Isopropoxide

Catalytic Roles of Cobalt(II) Isopropoxide in Organic Transformations

Cobalt(II) isopropoxide serves as a versatile precursor and catalyst in a variety of organic transformations. Its utility spans both homogeneous and heterogeneous catalysis, facilitating reactions such as alkene functionalization, cross-coupling, hydrogenation, and oxidation. The performance and selectivity of cobalt-based catalysts derived from this precursor are often influenced by the choice of ligands and support materials.

Homogeneous Catalysis Mediated by Cobalt(II) Isopropoxide

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org Cobalt(II) isopropoxide, often in conjunction with various ligands, forms active catalytic species for a range of transformations.

Cobalt-catalyzed hydrofunctionalization of alkenes represents a significant area of research, providing pathways to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions, often proceeding through a cobalt(II)/cobalt(III) catalytic cycle, can be initiated by a halogen-atom transfer process to generate carbon radicals. researchgate.net Density Functional Theory (DFT) studies suggest that steric interactions between the cobalt(II) catalyst and radical intermediates play a crucial role in determining the stereoselectivity of the products. researchgate.net

A notable application is the 1,4-hydrovinylation of 1,3-dienes with functionalized terminal alkenes, which can be achieved under mild conditions using a cobalt(I) catalyst system generated in situ. organic-chemistry.org For unsymmetrical 1,3-dienes, the new carbon-carbon bond is typically formed at the less substituted end. organic-chemistry.org The choice of bidentate phosphine ligands and the electronic properties of the alkyne substrate can dictate the reaction pathway, leading to either Alder-ene or [2+2] cycloaddition products. organic-chemistry.org For instance, cobalt bromide with 1,2-bis(diphenylphosphino)ethane (dppe) tends to yield Alder-ene products, while using 1,2-diphenylphosphino-propane (dppp) favors [2+2] cycloaddition. organic-chemistry.org

| Reactants | Catalyst System | Product Type | Key Finding |

| Cyclic alkenes and internal alkynes | CoBr2(dppe) | Alder-ene | Ligand bite angle influences chemoselectivity. organic-chemistry.org |

| Cyclic alkenes and internal alkynes | CoBr2(dppp) | [2+2] cycloaddition | Electronic nature of the alkyne is a key factor. organic-chemistry.org |

| Acyclic 1,3-dienes and terminal alkenes | CoBr2(dppe)/ZnI2/Bu4NBH4 | 1,4-hydrovinylation | Mild conditions lead to high selectivity for branched products. organic-chemistry.org |

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to those using precious metals like palladium and nickel. rsc.orgresearchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon bonds by coupling various organic halides with organometallic reagents. researchgate.netresearchgate.net A key advantage of cobalt catalysis is the tolerance of a wide variety of sensitive functional groups. rsc.org The mechanism of these reactions is believed to involve carbon-centered radical species, which is distinct from the pathways typically observed for palladium and nickel catalysts. researchgate.net Cobalt complexes can also facilitate cascade transformations where a radical cyclization is followed by a cross-coupling event. researchgate.net The development of well-defined cobalt precatalysts is advancing the application of these methods, particularly for C(sp2)-C(sp3) Suzuki-Miyaura couplings.

| Reaction Type | Catalyst Feature | Substrate Scope | Mechanistic Insight |

| C(sp2)-C(sp3) Suzuki-Miyaura | Well-defined precatalysts with L,X-type ligands | Alkyl and aryl halides | Involves high spin metal complexes. |

| General Cross-Coupling | Economical cobalt salts | Alkyl, alkynyl, aryl, allyl halides and triflates | Proceeds via carbon-centered radicals. rsc.orgresearchgate.net |

Homogeneous cobalt catalysts have proven effective for the hydrogenation of various functional groups, including N-heterocycles and ketones. researchgate.netspu.edu The use of specific ligands, such as tetradentate phosphines, allows for the selective hydrogenation of heteroarenes under mild conditions, tolerating other reducible groups. researchgate.net The catalytic cycle for these hydrogenations often involves Co(0)-Co(II) species. researchgate.net

In the realm of enantioselective catalysis, chiral cobalt complexes have been successfully employed for the asymmetric hydrogenation of ketones and unsaturated carboxylic acids. researchgate.netnih.gov For instance, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids using a chiral diphosphine ligand has achieved high activity and excellent enantioselectivity (up to >99% ee). researchgate.net Mechanistic studies suggest that the enantioselectivity in some cobalt-catalyzed hydrogenations of alkenes is determined during the 1,2-alkene insertion step, with no subsequent erosion of the cobalt-alkyl stereochemistry. princeton.edu Furthermore, a one-pot sequential hydrosilylation/hydrogenation of terminal alkynes catalyzed by cobalt complexes can produce valuable chiral organosilanes. dicp.ac.cn

| Substrate | Catalyst System | Product | Enantioselectivity (ee) |

| Ketones | Chiral Co complexes with PNNP-type ligand | Chiral alcohols | up to 95% researchgate.net |

| Tetrasubstituted α,β-unsaturated carboxylic acids | Chiral Co(II) catalyst | Chiral carboxylic acids | up to 99% nih.gov |

| α,β-unsaturated carboxylic acids | Co(acac)2 with (S,S)-Ph-BPE | Chiral carboxylic acids | up to >99% researchgate.net |

| Terminal Alkynes | Chiral Co catalyst | Chiral organosilanes | Good enantioselectivity dicp.ac.cn |

Cobalt complexes are effective catalysts for various oxidation reactions, including the aerobic oxidation of styrenes and allylic substrates. nih.govnih.gov For example, a cobalt-tetraphenylporphyrin complex has been shown to be a competent catalyst for the aerobic oxidation of styrenes to ketones with excellent chemo- and Markovnikov-selectivity. researchgate.net The reaction proceeds rapidly at room temperature under an air atmosphere. researchgate.net In some systems, the catalytic cycle involves the activation of molecular oxygen by a Co(II) complex to generate Co(III) species, potentially through a ligand-based radical intermediate. nih.gov The allylic oxidation of alkenes using tert-butyl hydroperoxide as the oxidant can also be effectively catalyzed by cobalt(II) complexes. researchgate.net

| Substrate | Catalyst | Oxidant | Product | Selectivity |

| Styrenes | Cobalt-tetraphenylporphyrin | Air / Silanes | Ketones | up to 99% Markovnikov researchgate.net |

| Styrene | Cobalt(III) tert-butylperoxo complex | O2 | Polystyrene peroxo species | Selective over carbonyls, epoxides, and diols nih.gov |

| Alkenes | Cobalt(II) alkyl phosphonate modified silica | tert-butyl hydroperoxide | Allylic oxidation products | Good yields researchgate.net |

Heterogeneous Catalysis and Supported Cobalt Systems Derived from Isopropoxide

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Cobalt(II) isopropoxide can serve as a precursor for preparing supported cobalt catalysts. These materials are advantageous due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com

Cobalt complexes can be supported on various materials, such as SBA-15 silica, carbon materials, and polymers. mdpi.comrsc.orgmdpi.com A Co(II) complex supported on SBA-15 has demonstrated high activity and reusability in the synthesis of 1,1-diacetates and the selective oxidation of alcohols. rsc.org The use of microwave irradiation can significantly improve reaction rates and yields in these systems. rsc.org Carbon materials like carbon nanotubes (CNT), activated carbon (AC), and carbon nanofibers (CNF) have been used as supports for cobalt catalysts in Fischer-Tropsch synthesis. mdpi.com The nature of the carbon support influences the dispersion of cobalt particles and the metal-support interaction, which in turn affects catalytic performance. mdpi.com For instance, a carbon nanofiber-supported cobalt catalyst showed the highest selectivity towards heavy hydrocarbons (C5+). mdpi.com Polymer-supported cobalt(II) catalysts, such as those using polyaniline, have been effective in the oxidation of alkenes to epoxides or ketones under mild conditions with molecular oxygen. mdpi.com

| Support Material | Application | Key Features |

| SBA-15 (Mesoporous Silica) | Synthesis of 1,1-diacetates, alcohol oxidation | Highly active and reusable; enhanced performance with microwave irradiation. rsc.org |

| Carbon Nanofibers (CNF) | Fischer-Tropsch Synthesis | Good cobalt dispersion, high CO conversion, high selectivity to C5+ hydrocarbons. mdpi.com |

| Polyaniline (PANI) | Alkene Oxidation | Effective under mild conditions with O2; easy catalyst separation. mdpi.com |

Dehydrogenation Catalysis, e.g., Propane Dehydrogenation

Cobalt-based catalysts are recognized for their potential in the dehydrogenation of light alkanes, such as the conversion of propane to propylene. The active species in these catalysts are typically cobalt oxides or well-defined cobalt(II) sites supported on materials like silica or alumina. researchgate.netresearchgate.net Cobalt(II) isopropoxide is a suitable precursor for preparing these catalysts. Through a process of impregnation onto a support followed by calcination, the isopropoxide compound thermally decomposes to yield dispersed cobalt oxide nanoparticles, which are the catalytically active phase.

Research has shown that catalysts composed of nanosized spinel Co3O4 are effective for the oxidative dehydrogenation (ODH) of propane under relatively mild conditions. nih.gov In non-oxidative propane dehydrogenation (PDH), stable Co(II) species on a mesoporous silica matrix have demonstrated high propane conversion and propylene selectivity at elevated temperatures. researchgate.net The interaction between the cobalt species and the support material is crucial, with tetrahedral coordinated Co²⁺ being linked to higher selectivity towards propylene. researchgate.net

| Catalyst System | Support/Matrix | Reaction | Propane Conversion (%) | Propylene Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Co(II) Nanoclusters | Mesoporous Silica (mSiO2) | PDH | 36 | 94 | 600 |

| Co(II) ions | Metal-Organic Framework (NU-1000) | ODH | ~4-9 | ~75-85 | 230 |

| Cobalt-based catalyst | γ-Al2O3 (nano-sheet) | PDH | ~18 | ~90 | 600 |

Total Oxidation of Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are environmental pollutants that can be effectively removed through catalytic total oxidation, converting them into carbon dioxide and water. nih.gov Cobalt oxide, particularly in the spinel form (Co3O4), is a highly active and cost-effective catalyst for this process, often outperforming more expensive noble metal catalysts. researchgate.net Cobalt(II) isopropoxide can be used as a precursor to synthesize these cobalt oxide catalysts. A typical synthesis involves the thermal decomposition of the cobalt precursor, which yields the mixed-valence Co3O4 oxide. researchgate.netgoogle.com

The high catalytic activity of Co3O4 is attributed to its redox properties and the availability of surface oxygen species. researchgate.net These materials have demonstrated high efficiency in the oxidation of various VOCs, including chlorinated compounds like 1,2-dichloroethane, where the catalyst's morphology and the presence of promoters can further enhance performance. nih.gov

| Catalyst | VOC Target | Support | Key Finding |

|---|---|---|---|

| Co3O4 | Methane, CO | None (bulk) | Performance linked to particle size and surface area. |

| Ru-promoted Co3O4 | 1,2-dichloroethane | None (nanotube) | Ruthenium promotion enhances activity for chlorinated VOCs. |

| CoOx | Carbon Monoxide (CO) | None (bulk) | Catalytic activity is dependent on the oxidation state of cobalt. |

Hydrodesulfurization Processes

Hydrodesulfurization (HDS) is a critical refinery process for removing sulfur from petroleum products. The standard industrial catalysts for HDS are composed of molybdenum disulfide promoted by cobalt, supported on high-surface-area alumina (CoMo/Al2O3). umich.eduresearchgate.net The role of cobalt is to promote the activity of the MoS2 phase.

| Catalyst Component | Primary Function |

|---|---|

| Molybdenum (MoS2) | Primary active phase for breaking C-S bonds and hydrogenation. |

| Cobalt (promoter) | Enhances the catalytic activity of the MoS2 phase, creating "CoMoS" active sites. |

| Alumina (Al2O3) | High surface area support providing mechanical strength and dispersion of active metals. |

Mechanistic Studies of Cobalt(II) Isopropoxide Catalysis

Understanding the fundamental reaction mechanisms at the cobalt center is essential for optimizing catalyst performance and designing new catalytic systems. While cobalt(II) isopropoxide itself is primarily a precursor, the mechanistic principles discussed below apply to the active cobalt species derived from it.

Influence of Ligand Environment and Spin States on Catalytic Cycles

The catalytic activity of a cobalt complex is profoundly influenced by its ligand environment—the atoms or molecules bonded to the cobalt center. This environment dictates the metal's electronic properties, including its spin state. Cobalt(II) is a d⁷ ion and can exist in either a high-spin (quartet) or low-spin (doublet) state, depending on the strength of the ligand field. researchgate.net

This spin state is not static and can change during a catalytic cycle, a phenomenon known as spin crossover. rsc.org The spin state affects bond lengths, coordination geometry, and the energy barriers for key catalytic steps like substrate binding and product release. acs.orgnih.gov For instance, coordination of different molecules to a cobalt center can induce a spin-flip or even a metal-to-ligand electron transfer, completely altering the complex's electronic structure and subsequent reactivity. acs.org In heterogeneous catalysts, the "ligands" are the atoms of the support (e.g., oxygen in an oxide lattice) and the reacting molecules themselves, and their interactions with the cobalt active site are equally critical in determining the catalytic pathway. researchgate.net

Oxidative Addition and Reductive Elimination Pathways in Cobalt(II) Systems

Oxidative addition and its reverse, reductive elimination, are fundamental steps in many catalytic cycles involving transition metals, including cobalt. nih.govwikipedia.org

Oxidative Addition: In this step, a molecule (e.g., A-B) adds to the metal center, breaking the A-B bond and forming new M-A and M-B bonds. This process increases the formal oxidation state and the coordination number of the metal. For cobalt, this often involves a Co(I) → Co(III) transformation. nih.gov

Reductive Elimination: This is the product-forming step where two ligands (A and B) on the metal center couple to form a new A-B molecule, which is then released. This process decreases the oxidation state and coordination number of the metal, regenerating the catalyst for the next cycle (e.g., Co(III) → Co(I)). libretexts.org

Identification and Characterization of Catalytic Intermediates

Identifying the transient species, or intermediates, that form during a catalytic cycle is crucial for elucidating the reaction mechanism but is often challenging due to their short lifetimes. Researchers employ a combination of advanced experimental and computational techniques to detect and characterize these species.

Spectroscopic Techniques: In situ and operando spectroscopy allow for the observation of the catalyst under actual reaction conditions. X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of cobalt during catalysis. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and detect ionic intermediates directly from a reaction solution, providing evidence for proposed species like Co(I) complexes. acs.orgnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping out the entire energy profile of a catalytic cycle. DFT can be used to predict the structures of intermediates and transition states, helping to rationalize experimental observations and support proposed mechanisms. acs.orgnih.gov

Through these methods, key intermediates such as cobalt-hydride, cobalt-alkyl, and substrate-coordinated complexes have been proposed and, in some cases, directly observed, providing critical insights into the step-by-step process of cobalt-catalyzed reactions. acs.orglanl.gov

Kinetic and Isotopic Labeling Investigations for Reaction Mechanism Elucidation

Detailed kinetic and isotopic labeling studies specifically focused on cobalt(II) isopropoxide-catalyzed reactions are not extensively documented in publicly available scientific literature. However, the broader field of cobalt catalysis frequently employs these powerful techniques to unravel complex reaction mechanisms. By examining studies on various cobalt complexes, we can understand the principles and applications of kinetic and isotopic labeling investigations in elucidating the mechanistic pathways of cobalt-catalyzed transformations. These methods are crucial for determining rate-determining steps, identifying key intermediates, and understanding bond-breaking and bond-forming processes.

Kinetic studies in cobalt catalysis often involve monitoring the reaction rate while systematically varying the concentrations of reactants, catalyst, and other additives. The data obtained from these experiments help to establish the reaction order with respect to each component, providing insights into the composition of the transition state in the rate-determining step.

Isotopic labeling is a complementary technique where an atom in a reactant molecule is replaced with one of its isotopes, typically a heavier one like deuterium (²H or D) in place of protium (¹H). The effect of this substitution on the reaction rate is known as the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 1) suggests that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. The absence of a significant KIE may indicate that C-H bond cleavage is not rate-limiting.

In a study on cobalt-catalyzed C-H activation, the measurement of the kinetic isotope effect was instrumental in understanding the mechanism. pkusz.edu.cn The reaction rate with a deuterated substrate was compared to that of the non-deuterated counterpart. A significant KIE value provided strong evidence for C-H bond cleavage being the rate-determining step.

| Experiment Type | Reactants | Observed KIE (kH/kD) | Implication |

| Intermolecular Competition | Benzene vs. Benzene-d6 | 2.8 | C-H bond cleavage is likely the rate-determining step. |

| Parallel Reactions | Benzene and Benzene-d6 in separate reactions | 3.0 | Confirms that C-H bond activation is rate-limiting. |

Table 1: Illustrative Kinetic Isotope Effect Data in a Cobalt-Catalyzed C-H Activation.

Deuterium labeling is also used as a tracer to follow the path of atoms throughout a reaction. For instance, in cobalt-catalyzed hydrosilylation of allenes, a deuterium-labeling experiment was conducted to trace the origin of the hydrogen atom in the product. researchgate.net By using a deuterated silane (PhSiD₃), the position of the deuterium in the final product could be determined, providing crucial information about the regioselectivity and stereoselectivity of the hydrosilylation process. researchgate.net

| Reactant | Labeled Position | Product | Deuterium Location | Mechanistic Insight |

| 1-phenyl-1-propyne | - | (Z)-1-phenyl-2-(triphenylsilyl)prop-1-ene | - | Baseline reaction |

| 1-phenyl-1-propyne | - | (Z)-1-phenyl-2-(triphenylsilyl)prop-1-ene | Deuterium at the vinylic position | The hydrogen (deuterium) is transferred from the silane to the alkyne. |

Table 2: Illustrative Data from a Deuterium Labeling Study in a Cobalt-Catalyzed Hydrosilylation.

Furthermore, in the context of cobalt-catalyzed CO hydrogenation (Fischer-Tropsch synthesis), steady-state isotopic transient kinetic analysis (SSITKA) is a powerful tool. acs.orgnih.gov This technique involves switching the feed from one isotope to another (e.g., from ¹²CO to ¹³CO) under steady-state reaction conditions and monitoring the isotopic composition of the products over time. This allows for the determination of surface residence times and the abundance of reaction intermediates. Such studies have been crucial in demonstrating that on cobalt catalysts, the hydrogenation of surface carbon species (CHx), rather than CO dissociation, is the rate-limiting step in methane formation. acs.org

| Isotopic Switch | Monitored Product | Observation | Conclusion |

| ¹²CO/H₂ → ¹³CO/H₂ | ¹³CH₄ | Delayed appearance of ¹³CH₄ | The surface residence time of CHx intermediates is significant. |

| ¹²CO/H₂ → ¹²CO/D₂ | CH₃D, CH₂D₂, CHD₃, CD₄ | Formation of deuterated methanes | Hydrogen is involved in the hydrogenation of surface carbon species. |

Table 3: Illustrative Data from SSITKA in Cobalt-Catalyzed CO Hydrogenation.